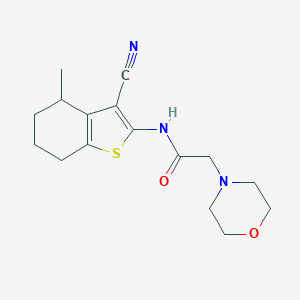
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mécanisme D'action
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell survival and proliferation, and its inhibition leads to decreased B-cell activity. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase (TEC), which may contribute to its overall efficacy.
Biochemical and Physiological Effects:
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been shown to decrease B-cell proliferation and survival in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in mouse models of autoimmune diseases. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has several advantages as a tool compound for studying B-cell biology and diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling pathways. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases, which may provide insights into the cross-talk between different signaling pathways. However, N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has some limitations as a tool compound. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockout or knockdown of BTK. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Orientations Futures
For research on N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide include investigating its potential as a combination therapy with other targeted agents, as well as exploring its effects on other cell types and signaling pathways.
Méthodes De Synthèse
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves a combination of organic chemistry techniques including column chromatography, crystallization, and NMR spectroscopy for product characterization.
Applications De Recherche Scientifique
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has anti-tumor activity in mouse models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has also shown efficacy in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C16H21N3O2S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-11-3-2-4-13-15(11)12(9-17)16(22-13)18-14(20)10-19-5-7-21-8-6-19/h11H,2-8,10H2,1H3,(H,18,20) |
Clé InChI |
FAQJPPJALATCPL-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N |
SMILES canonique |
CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276242.png)
![Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276244.png)
![Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276245.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276246.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether](/img/structure/B276253.png)
![4-[3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276255.png)
![4-[7-(4-acetyl-1,4-diazepan-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276256.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![3-amino-5-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276266.png)